REACTION_CXSMILES
|
[Br:1][C:2]1[CH:8]=[CH:7][C:5](N)=[C:4]([C:9]2[CH2:13][CH2:12][O:11][N:10]=2)[C:3]=1[CH3:14].[CH3:15][S:16]SC.N(OCCCC)=O.Cl>[Cu].O>[Br:1][C:2]1[C:3]([CH3:14])=[C:4]([C:9]2[CH2:13][CH2:12][O:11][N:10]=2)[C:5]([S:16][CH3:15])=[CH:7][CH:8]=1
|
Name
|
|
Quantity
|
114.7 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=C(N)C=C1)C1=NOCC1)C
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
reactant
|
Smiles
|
CSSC
|
Name
|
copper
|
Quantity
|
857 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
|
Quantity
|
49.2 g
|
Type
|
reactant
|
Smiles
|
N(=O)OCCCC
|
Name
|
|
Quantity
|
130 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred until the reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
are metered in at 58-65° C.
|
Type
|
CUSTOM
|
Details
|
has gone to completion (about 1-3 hours)
|
Duration
|
2 (± 1) h
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for 20-30 minutes
|
Duration
|
25 (± 5) min
|
Type
|
CUSTOM
|
Details
|
the phases are then separated
|
Type
|
WASH
|
Details
|
Washing
|
Type
|
CONCENTRATION
|
Details
|
The organic phase is concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(C(=CC1)SC)C1=NOCC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 114.4 g | |
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |